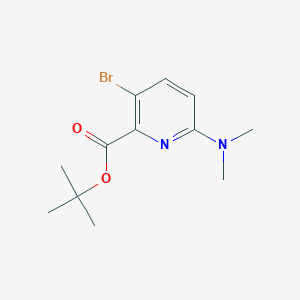
4-(3-Fluorophenoxy)benzonitrile
Vue d'ensemble
Description
“4-(3-Fluorophenoxy)benzonitrile” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Fluorophenoxy)benzonitrile” include a molecular weight of 213.207 Da . Other properties such as density, boiling point, vapor pressure, and flash point are also provided .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-(3-Fluorophenoxy)benzonitrile serves as a key intermediate in various synthetic pathways, highlighting its importance in organic chemistry and pharmaceutical manufacturing. The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, demonstrates the utility of fluorophenoxy benzonitriles in creating molecules with specific functionalities. These compounds are crucial for the development of materials like flurbiprofen, a non-steroidal anti-inflammatory drug. The synthesis process often involves cross-coupling reactions, showcasing the compound's role in facilitating complex chemical transformations (Qiu et al., 2009).
Environmental Impact and Toxicology
The environmental occurrence and toxicology of benzophenone derivatives, closely related to 4-(3-Fluorophenoxy)benzonitrile, have been extensively studied. Benzophenone-3, a common component of organic sunscreen products, has raised concerns due to its potential ecological risks. Investigations into its physicochemical properties, environmental occurrence, and toxic effects underline the necessity to understand the broader impact of similar compounds on aquatic ecosystems and human health (Kim & Choi, 2014).
Applications in Chemosensors
Fluorescent chemosensors have emerged as a significant area of application for compounds based on the 4-methyl-2,6-diformylphenol framework, akin to 4-(3-Fluorophenoxy)benzonitrile. These chemosensors can detect a variety of analytes, including metal ions and neutral molecules, demonstrating the compound's potential in developing sensitive and selective detection systems for environmental monitoring and biomedical diagnostics (Roy, 2021).
Atmospheric Chemistry and Environmental Science
The atmospheric chemistry of nitrophenols, similar in structure to 4-(3-Fluorophenoxy)benzonitrile, provides insights into the environmental behavior of nitroaromatic compounds. Studies have focused on their sources, formation mechanisms, and fate in the atmosphere, emphasizing the need to understand the environmental pathways and transformations of such compounds to address air quality and pollution issues (Harrison et al., 2005).
Propriétés
IUPAC Name |
4-(3-fluorophenoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBQAEPAVNQRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877149-18-3 | |
| Record name | 4-(3-Fluorphenoxy)-benzonitril | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-cyanocyclopentyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2540227.png)
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2540229.png)
![6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2540230.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate](/img/structure/B2540232.png)
![1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2540233.png)



![1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate](/img/structure/B2540237.png)
![N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2540238.png)
![5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2540242.png)